molecular formula C12H18N2O B13636951 (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B13636951
M. Wt: 206.28 g/mol
InChI Key: OJLWRBSJLOKJNJ-NEPJUHHUSA-N
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Description

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[(3S,4R,5R)-5-(aminomethyl)-2-({3-[3-(dimethylamino)-5-(methylcarbamoyl)phenyl]-2-methoxyphenyl}methyl)-3-{[(1S,2S,3S,5R)-2,3,4,4,5-pentamethylcyclohexyl
  • (3S,5R)-5-[(5R)-3-(Aminomethyl)-1,2,4-oxadiazolidin-5-yl]-3-pyrrolidinol hydrochloride (1:1)

Uniqueness

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both an aminomethyl and a benzyl group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1

InChI Key

OJLWRBSJLOKJNJ-NEPJUHHUSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1CN)CC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1CN)CC2=CC=CC=C2)O

Origin of Product

United States

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